tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanopyrrolidine ring, and an acetylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanide Group: The cyanide group is introduced via nucleophilic substitution reactions.
Attachment of the Acetylsulfanyl Group: This step involves the reaction of the pyrrolidine derivative with acetylsulfanyl chloride under controlled conditions.
Addition of the Tert-butyl Group: The final step involves the protection of the amino group with tert-butyl carbamate (Boc) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Deprotected amines or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The cyanopyrrolidine ring may interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: Similar in structure but with a different functional group.
Tert-butylamine: Contains the tert-butyl group but lacks the complex pyrrolidine and acetylsulfanyl moieties.
Uniqueness
Tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
2375270-23-6 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
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